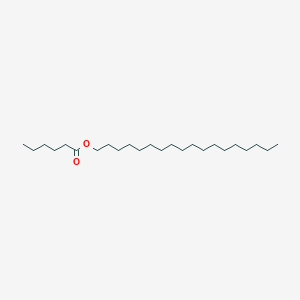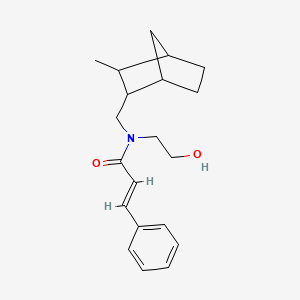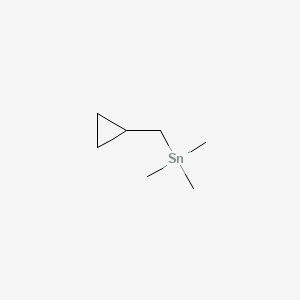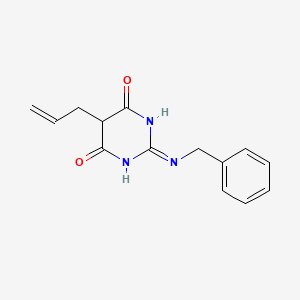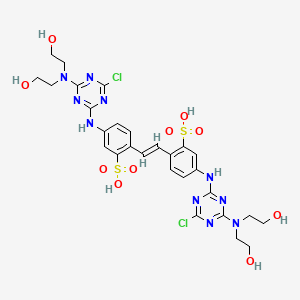![molecular formula C16H13Cl2N3O2 B14664909 N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine CAS No. 37865-77-3](/img/structure/B14664909.png)
N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the intermediate oxime. This intermediate then undergoes cyclization with a suitable reagent to form the pyrrole ring structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- N,N’'-bis(4-chlorophenyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine
- 3,N-bis-(4-chlorophenyl)-acrylamide
Uniqueness
N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine is unique due to its specific structural features, including the combination of chlorophenyl groups and a pyrrole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
37865-77-3 |
|---|---|
Molecular Formula |
C16H13Cl2N3O2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-[3,4-bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydropyrrol-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-5-1-9(2-6-11)13-14(10-3-7-12(18)8-4-10)16(21-23)19-15(13)20-22/h1-8,13-14,22-23H,(H,19,20,21) |
InChI Key |
CDLUSFSFSJGSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=NO)N=C2NO)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


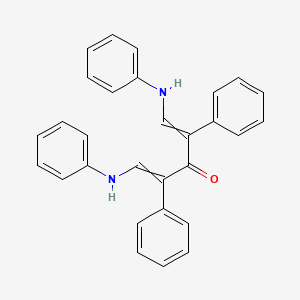
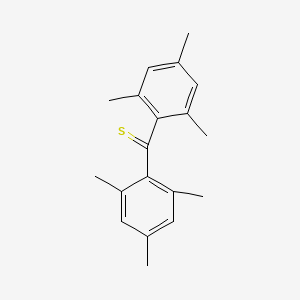
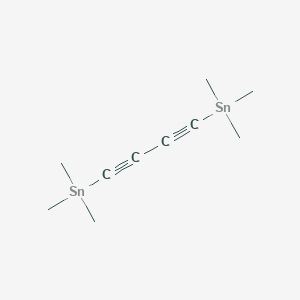
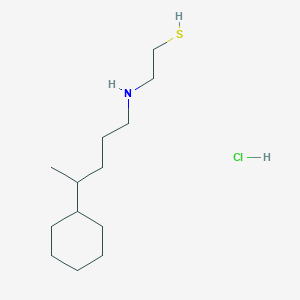
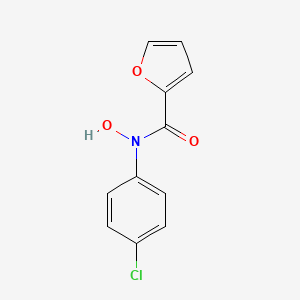
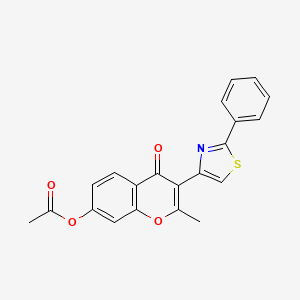

![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
